

In-Depth Technical Guide to 3,5-Difluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Difluoro-2-methoxyaniline

Cat. No.: B1319568

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **3,5-Difluoro-2-methoxyaniline**, a key intermediate in the development of novel therapeutic agents.

Core Compound Data

3,5-Difluoro-2-methoxyaniline is a substituted aniline derivative with the chemical formula $C_7H_7F_2NO$.^[1]^[2] Its molecular structure, featuring two fluorine atoms and a methoxy group on the aniline ring, imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science. This compound is typically a light yellow liquid under standard conditions.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Difluoro-2-methoxyaniline** is presented in the table below. While specific experimental values for boiling point, melting point, and density are not readily available in the current literature, data for related compounds are provided for reference.

Property	Value	Reference Compound
Molecular Weight	159.14 g/mol	N/A
Chemical Formula	C ₇ H ₇ F ₂ NO	N/A
CAS Number	41860-67-7	N/A
Appearance	Light yellow liquid	N/A
Refractive Index	1.507	N/A
Boiling Point	Not available	3-Fluoro-2-methoxyaniline: 217.9 °C at 760 mmHg
Melting Point	Not available	3,5-Difluoroaniline: 37-41 °C
Density	Not available	3-Fluoro-2-methoxyaniline: 1.2 g/cm ³

Synthesis and Experimental Protocols

The synthesis of **3,5-Difluoro-2-methoxyaniline** can be approached through several strategic routes, primarily involving the introduction of the fluoro and methoxy substituents onto an aniline core. General methods include the fluorination of 2-methoxyaniline or the methoxylation of a corresponding difluoroaniline precursor.

While a detailed, step-by-step protocol for the synthesis of **3,5-Difluoro-2-methoxyaniline** is not extensively documented, the following sections describe key experimental procedures for the synthesis of a closely related precursor and a critical subsequent reaction.

Synthesis of 3,5-Difluoroaniline (A Precursor)

A common precursor for derivatives of this nature is 3,5-difluoroaniline. A representative synthesis protocol is as follows:

Materials:

- 2-Chloro-3,5-difluoroaniline
- 5% Palladium on carbon (Pd/C)

- Triethylamine
- Water
- Hydrogen gas
- 25% Sodium hydroxide aqueous solution

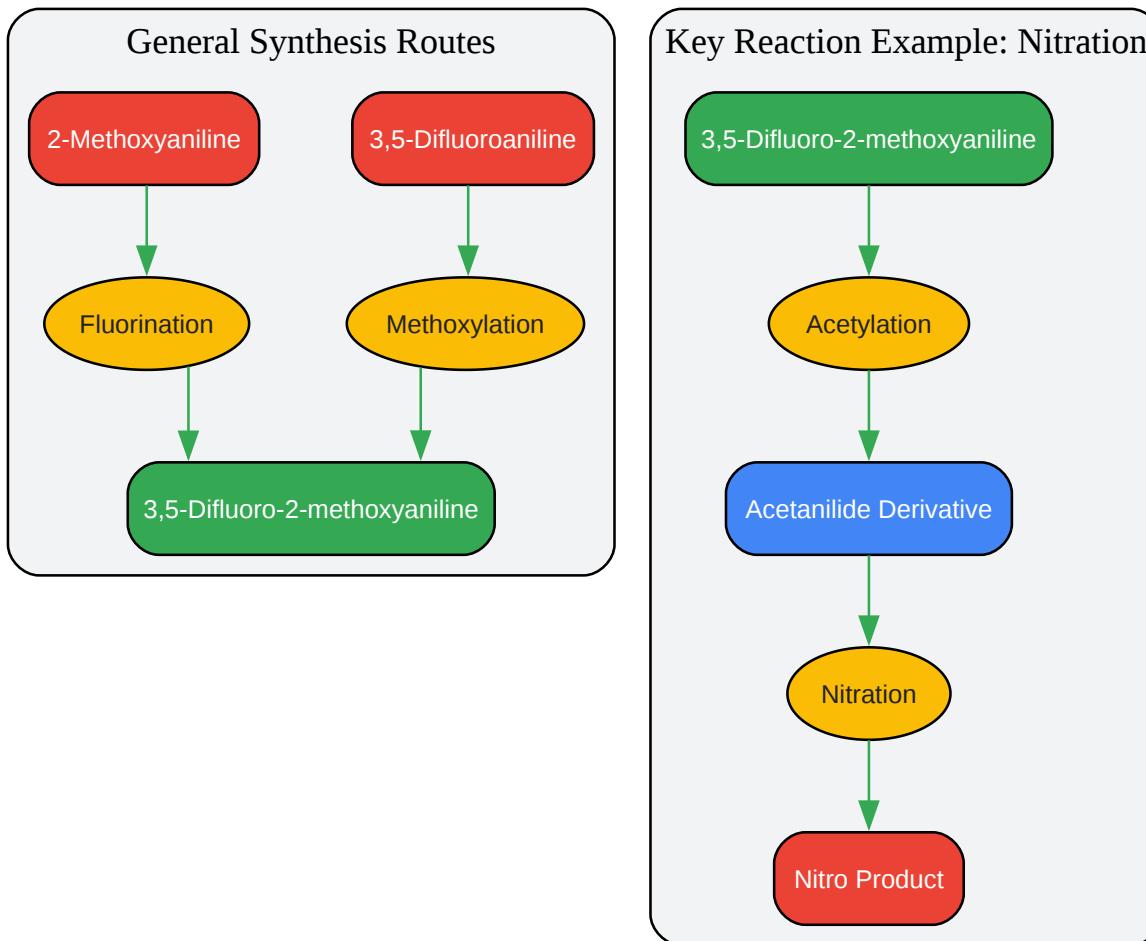
Procedure:

- In a 500 ml stainless steel autoclave, introduce 45.4 g (0.272 mol) of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% palladium-carbon, 30.2 g (0.299 mol) of triethylamine, and 45.4 g of water.
- Seal the autoclave and introduce hydrogen gas to a pressure of 15 kg/cm².
- Heat the reaction mixture to 100°C and maintain for 4 hours.
- Cool the reaction solution to 50°C.
- Filter off the palladium-carbon catalyst.
- To the filtrate, add 50 g of a 25% sodium hydroxide aqueous solution, stir, and then allow the layers to separate.
- Separate the oil layer and distill to recover triethylamine, followed by the desired 3,5-difluoroaniline.

Nitration of 3,5-Difluoro-2-methoxyaniline

A key reaction of **3,5-Difluoro-2-methoxyaniline** is electrophilic aromatic substitution, such as nitration. This reaction is often a critical step in the synthesis of more complex molecules.

Materials:


- **3,5-Difluoro-2-methoxyaniline**
- Acetic anhydride or acetyl chloride

- Catalytic acid (e.g., H_2SO_4)
- Fuming nitric acid (HNO_3)
- Concentrated sulfuric acid (H_2SO_4)

Procedure:

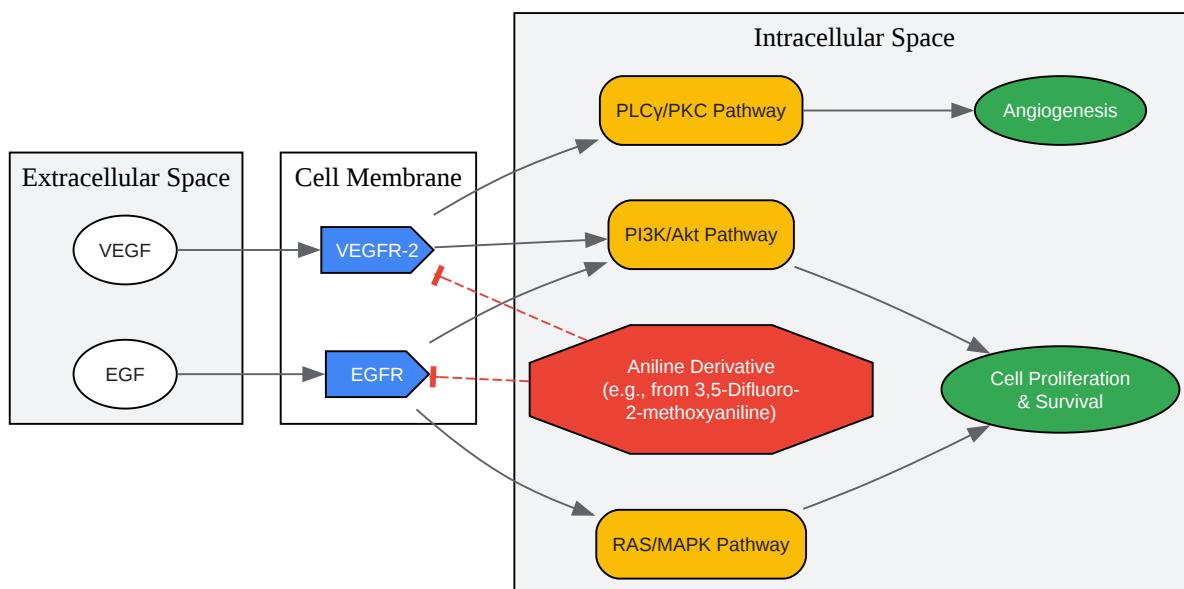
- Acetylation (Protection of the Amine Group): The amine group of **3,5-difluoro-2-methoxyaniline** is first acetylated using acetic anhydride or acetyl chloride in the presence of a catalytic amount of a strong acid at 0–5°C. This protection step deactivates the aromatic ring and directs the subsequent nitration to the para position.[3]
- Nitration: The resulting acetanilide derivative undergoes nitration with fuming nitric acid in concentrated sulfuric acid at a controlled temperature of 0–5°C.[3]

Below is a workflow diagram illustrating the general synthesis and a key reaction of **3,5-Difluoro-2-methoxyaniline**.

[Click to download full resolution via product page](#)

Caption: General synthesis and reaction workflow for **3,5-Difluoro-2-methoxyaniline**.

Role in Drug Discovery and Development


Substituted anilines, particularly those containing fluorine and methoxy groups, are prevalent structural motifs in a wide range of biologically active compounds. These functionalities can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

Inhibition of EGFR and VEGFR-2 Signaling Pathways

While direct biological activity of **3,5-Difluoro-2-methoxyaniline** is not extensively reported, its structural class is of high importance in the development of kinase inhibitors. Specifically,

derivatives of fluorinated and methoxy-substituted anilines have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways. Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.

The diagram below illustrates the conceptual inhibitory action of compounds derived from this structural class on the EGFR and VEGFR-2 signaling cascades.

[Click to download full resolution via product page](#)

Caption: Inhibition of EGFR and VEGFR-2 signaling by aniline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-difluoro-2-methoxyaniline [stenutz.eu]
- 2. Buy 3,5-Difluoro-2-methoxyaniline | 41860-67-7 [smolecule.com]
- 3. 3,5-Difluoro-2-methoxy-4-nitroaniline | Benchchem [benchchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3,5-Difluoro-2-methoxyaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1319568#3-5-difluoro-2-methoxyaniline-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com